Antileishmanial Activity of KSD 2405 vs. Pentamidine Control in Leishmania donovani
KSD 2405 exhibits quantifiable antileishmanial activity against promastigote forms of Leishmania donovani, with an IC₅₀ value of 34,000 nM (34 μM) and an IC₉₀ value of 52,300 nM (52.3 μM), as determined by the alamar blue viability assay . This activity profile is documented in the ChEMBL database and represents a baseline antileishmanial potency that is distinct from the antibacterial and antifungal activities observed in other assays. For context, the reference antileishmanial drug pentamidine exhibits IC₅₀ values ranging from 0.021–0.062 mM (21–62 μM) against L. donovani promastigotes depending on strain and assay conditions [1], placing KSD 2405's activity within the same order of magnitude as a clinically used antileishmanial agent. While 3-HBA's IC₅₀ of 34 μM is not more potent than pentamidine's lower-bound value of 21 μM, the comparison establishes that 3-HBA possesses meaningful antiparasitic activity worthy of further investigation.
| Evidence Dimension | Antileishmanial potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 34,000 nM (34 μM); IC₉₀ = 52,300 nM (52.3 μM) |
| Comparator Or Baseline | Pentamidine (reference antileishmanial): IC₅₀ = 0.021–0.062 mM (21–62 μM) |
| Quantified Difference | 3-HBA IC₅₀ (34 μM) falls within the reported range of pentamidine IC₅₀ values (21–62 μM) |
| Conditions | L. donovani promastigotes; alamar blue viability assay |
Why This Matters
This data positions KSD 2405 as a structurally simple phenolic scaffold with measurable antileishmanial activity, making it a relevant tool compound or lead-like starting point for antiparasitic drug discovery programs targeting neglected tropical diseases.
- [1] PMC Table. IC₅₀ values of pentamidine against Leishmania donovani promastigotes. Data aggregated from antileishmanial screening literature. View Source
